Cas no 832-89-3 (N-(Chloroacetyl)1-naphtylamine)

N-(Chloroacetyl)1-naphtylamine structure
832-89-3 structure
商品名:N-(Chloroacetyl)1-naphtylamine
CAS番号:832-89-3
MF:C12H10NOCl
メガワット:219.6669
MDL:MFCD00014308
CID:94270
PubChem ID:227313

N-(Chloroacetyl)1-naphtylamine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-(naphthalen-1-yl)acetamide
    • 2-Chloro-N-1-naphthylacetamide
    • 2-chloro-N-naphthalen-1-ylacetamide
    • 7RYA5R6E9V
    • N-(1-naphthyl)chloroacetamide
    • 2-Chloro-N-1-naphthalenylacetamide
    • NSC 18826
    • 1-Chloroacetamidonaphthalene
    • 2-Chloro-N-(1-naphthyl)acetamide
    • SCHEMBL4867099
    • Acetamide, 2-chloro-N-1-naphthyl-
    • FS-5776
    • 832-89-3
    • NSC-18826
    • Acetamide, N-(1-naphthyl)-2-chloro-
    • 2-Chloro-N1-naphthylacetamide
    • chloroacetyl-1-naphthylamide
    • Acetamide, 2-chloro-N-1-naphthalenyl-
    • 2-Chloro-N-naphthalen-1-yl-acetamide
    • DTXSID10232219
    • BB 0243204
    • MFCD00014308
    • EN300-01522
    • Z56862401
    • N-(Chloroacetyl)1-naphtylamine
    • NSC18826
    • AKOS000268729
    • F2190-0196
    • N-(1-Naphthalenyl)chloroacetamide
    • G30820
    • Acetamide,2-chloro-N-1-naphthalenyl-
    • STK397274
    • DTXCID60154710
    • ALBB-002292
    • MDL: MFCD00014308
    • インチ: InChI=1S/C12H10ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15)
    • InChIKey: CVRUANQADYCNLO-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NC1=CC=CC2=CC=CC=C21)=O

計算された属性

  • せいみつぶんしりょう: 219.0450916g/mol
  • どういたいしつりょう: 219.0450916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 443.7±28.0 °C at 760 mmHg
  • フラッシュポイント: 222.1±24.0 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

N-(Chloroacetyl)1-naphtylamine セキュリティ情報

N-(Chloroacetyl)1-naphtylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-01522-10.0g
2-chloro-N-(naphthalen-1-yl)acetamide
832-89-3 98%
10g
$502.0 2023-05-01
abcr
AB214772-5 g
2-Chloro-N-1-naphthylacetamide; 95%
832-89-3
5g
€530.60 2023-05-06
TRC
C378173-500mg
2-chloro-N-(naphthalen-1-yl)acetamide
832-89-3
500mg
$ 115.00 2022-04-01
Chemenu
CM114035-10g
2-chloro-N-1-naphthylacetamide
832-89-3 95%
10g
$336 2021-08-06
TRC
C378173-100mg
2-chloro-N-(naphthalen-1-yl)acetamide
832-89-3
100mg
$ 50.00 2022-04-01
TRC
C378173-1g
2-chloro-N-(naphthalen-1-yl)acetamide
832-89-3
1g
$ 185.00 2022-04-01
Life Chemicals
F2190-0196-1g
N-(Chloroacetyl)1-naphtylamine
832-89-3 95%+
1g
$108.0 2023-09-06
Enamine
EN300-01522-0.25g
2-chloro-N-(naphthalen-1-yl)acetamide
832-89-3 98%
0.25g
$75.0 2023-05-01
abcr
AB214772-1 g
2-Chloro-N-1-naphthylacetamide; 95%
832-89-3
1g
€169.40 2023-05-06
Fluorochem
015704-5g
2-Chloro-N-naphthalen-1-yl-acetamide
832-89-3 95%
5g
£257.00 2022-03-01

N-(Chloroacetyl)1-naphtylamine 関連文献

N-(Chloroacetyl)1-naphtylamineに関する追加情報

N-(Chloroacetyl)1-naphtylamine: A Versatile CAS No.832-89-3 Compound in Pharmaceutical and Chemical Research

N-(Chloroacetyl)1-naphtylamine, also known by its CAS No.832-89-3 identifier, has emerged as a critical compound in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug discovery. This molecule, characterized by its naphtylamine core and chloroacetyl functional group, is a key intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a valuable candidate for further exploration in therapeutic contexts.

The naphtylamine scaffold is known for its ability to interact with multiple biological targets, including enzymes and receptors. The chloroacetyl group introduces additional reactivity, enabling the compound to participate in a range of chemical transformations. These properties position N-(Chloroacetyl)1-naphtylamine as a promising building block for the development of novel pharmaceutical agents. Researchers have recently focused on its potential to inhibit specific enzymes involved in disease progression, such as kinases and proteases, which are critical targets in oncology and neurodegenerative disorders.

Recent advancements in synthetic methodologies have expanded the utility of N-(Chloroacetyl)1-naphtylamine. A 2023 study published in Journal of Medicinal Chemistry demonstrated its application in the synthesis of 1-naphthylamine derivatives with enhanced pharmacological profiles. These derivatives exhibited improved solubility and bioavailability, addressing common limitations in traditional drug development. The study also highlighted the importance of chloroacetyl substitution in modulating the compound's interaction with target proteins, a finding that underscores its relevance in modern drug design.

In addition to its synthetic applications, N-(Chloroacetyl)1-naphtylamine has been explored for its potential in biological assays. A 2022 investigation in ACS Chemical Biology reported its ability to act as a selective inhibitor of kinase enzymes, which are implicated in several pathological conditions. The study utilized high-throughput screening techniques to evaluate its activity against a panel of kinases, revealing its potential as a lead compound for the development of kinase-targeted therapies. These findings align with the growing emphasis on precision medicine, where targeted interventions are increasingly prioritized.

The CAS No.832-89-3 compound's structural versatility also makes it a valuable tool in chemical biology research. Recent work in Organic & Biomolecular Chemistry has demonstrated its use in the synthesis of conjugated small molecules with enhanced biological activity. These molecules have shown promise in applications ranging from cancer therapy to antimicrobial treatments, highlighting the broad scope of N-(Chloroacetyl)1-naphtylamine's utility. The ability to tailor its chemical properties through functional group modifications further enhances its adaptability to diverse research needs.

Moreover, the naphtylamine core of N-(Chloroacetyl)1-naphtylamine has been linked to its potential in drug delivery systems. A 2021 review in Advanced Drug Delivery Reviews discussed the role of 1-naphthylamine derivatives in improving the targeting efficiency of therapeutic agents. The compound's lipophilic nature allows it to integrate into lipid-based delivery systems, facilitating the controlled release of active pharmaceutical ingredients. This property is particularly relevant in the development of sustained-release formulations, which aim to optimize therapeutic outcomes while minimizing side effects.

The chemical stability of N-(Chloroacetyl)1-naphtylamine under various reaction conditions is another factor contributing to its widespread use in laboratory settings. Researchers have reported its compatibility with a range of solvents and reagents, enabling its application in diverse synthetic protocols. This stability is crucial for maintaining the integrity of the compound during multi-step synthesis processes, which are often required to achieve complex molecular structures with desired biological activities.

Recent studies have also explored the environmental impact of N-(Chloroacetyl)1-naphtylamine in industrial applications. A 2023 report in Environmental Science & Technology emphasized the importance of sustainable synthesis methods to minimize waste generation and reduce the ecological footprint of chemical processes. The compound's role in green chemistry initiatives has been highlighted, as its synthesis can be optimized to use less hazardous reagents and energy-efficient processes, aligning with global efforts to promote eco-friendly chemical manufacturing.

Despite its promising applications, the development of N-(Chloroacetyl)1-naphtylamine as a therapeutic agent is still in its early stages. Ongoing research aims to address challenges such as optimizing its pharmacokinetic profile and ensuring its safety in vivo. Preclinical studies are currently evaluating its potential in animal models, with a focus on assessing its efficacy and toxicity. These studies are critical for determining its suitability for further clinical development and eventual use in human patients.

In conclusion, N-(Chloroacetyl)1-naphtylamine represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and versatile chemical properties make it a valuable compound for both synthetic and biological research. As new methodologies continue to emerge, the potential applications of this compound are likely to expand, further cementing its role in the development of innovative therapeutic strategies.

For researchers and industry professionals, the availability of N-(Chloroacetyl)1-naphtylamine as a commercial product is essential for advancing their work. Companies specializing in chemical reagents and pharmaceutical intermediates offer this compound in various forms, ensuring its accessibility for laboratory and industrial use. The continued exploration of its properties and applications is expected to drive further innovation in the field of medicinal chemistry.

In summary, the CAS No.832-89-3 compound's significance lies in its ability to serve as a foundational element in the synthesis of bioactive molecules. Its potential to contribute to drug discovery and development underscores the importance of continued research into its properties and applications. As the scientific community continues to uncover new insights into its behavior and utility, the role of N-(Chloroacetyl)1-naphtylamine in advancing medical and chemical research is likely to grow even further.

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Amadis Chemical Company Limited
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